Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate
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Overview
Description
Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of appropriate intermediates, such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, followed by further functionalization to introduce the ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different functional groups.
2-oxa-7-azaspiro[4.4]nonane: A related compound with a similar ring system but different substituents.
Uniqueness
Methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in drug discovery and materials science .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2)5-11(7-15-10)6-12-4-8(11)9(13)14-3/h8,12H,4-7H2,1-3H3 |
InChI Key |
VTBHVXKMFIXJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CNCC2C(=O)OC)CO1)C |
Origin of Product |
United States |
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